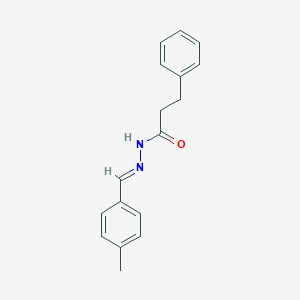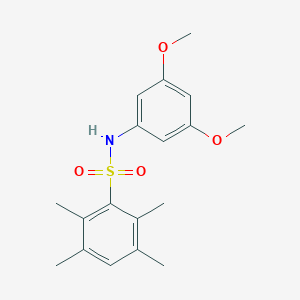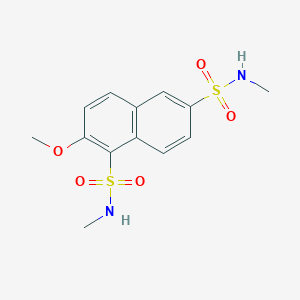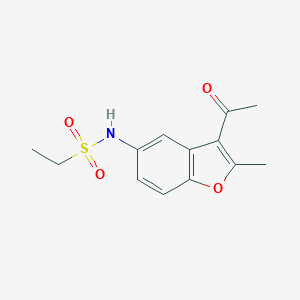![molecular formula C10H12N4O3S2 B229732 N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of arylsulfonamides and has been found to exhibit potent inhibitory effects on the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.
Wirkmechanismus
The mechanism of action of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide involves the inhibition of 20-HETE synthase, which leads to a decrease in the production of 20-HETE. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and renal dysfunction. By inhibiting 20-HETE synthase, N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide reduces the vasoconstrictor tone and improves renal function, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to exhibit potent inhibitory effects on 20-HETE synthase, leading to a decrease in the production of 20-HETE. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and renal dysfunction. By inhibiting 20-HETE synthase, N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide reduces the vasoconstrictor tone and improves renal function, leading to a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has several advantages for lab experiments. It is readily available and has been optimized for high yield and purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide is that it exhibits low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide. One potential application is in the treatment of hypertension and renal dysfunction. N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to exhibit potent antihypertensive effects in animal models, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of cancer. 20-HETE has been implicated in the pathogenesis of several types of cancer, and N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide may have potential as a cancer therapy by inhibiting 20-HETE synthase. Further research is needed to determine the safety and efficacy of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide in cancer treatment.
Synthesemethoden
The synthesis of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide involves the reaction of 4-hydroxy-3-nitrobenzenesulfonamide with 4H-1,2,4-triazole-3-thiol in the presence of a reducing agent such as tin(II) chloride. The resulting product is then treated with ethanesulfonyl chloride to yield the final compound. This method has been optimized for high yield and purity, making N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on the enzyme 20-HETE synthase, which is involved in the regulation of vascular tone, blood pressure, and renal function. N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to reduce blood pressure in hypertensive animal models, suggesting its potential use as an antihypertensive agent.
Eigenschaften
Molekularformel |
C10H12N4O3S2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H12N4O3S2/c1-2-19(16,17)14-7-3-4-8(15)9(5-7)18-10-11-6-12-13-10/h3-6,14-15H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
QJHXMLPVGOJZHJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)O)SC2=NC=NN2 |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)O)SC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)


![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)


![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)

